N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide
Description
This compound is a hydrazinecarbothioamide derivative featuring a trifluoromethyl-substituted aromatic ring and a chlorinated propenylidene moiety.
Properties
IUPAC Name |
1-[(E)-[(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enylidene]amino]-3-[4-methoxy-2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3N3OS/c1-27-13-6-7-16(14(10-13)18(21,22)23)25-17(28)26-24-9-8-15(20)11-2-4-12(19)5-3-11/h2-10H,1H3,(H2,25,26,28)/b15-8-,24-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBMNFZBNXPHQL-DNOKQKMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NN=CC=C(C2=CC=C(C=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=S)N/N=C/C=C(/C2=CC=C(C=C2)Cl)\Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C18H14Cl2F3N3OS
- Molecular Weight : 448.29 g/mol
- CAS Number : 2714361
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as an antimicrobial and enzyme-inhibiting agent. Research indicates that it may exhibit significant effects on various biological targets.
Antimicrobial Activity
Studies have shown that derivatives of hydrazine compounds, particularly those containing the trifluoromethyl group, can possess antimicrobial properties. For instance, related compounds have demonstrated activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MIC) for these activities suggest moderate efficacy, with some derivatives showing MIC values around 250 µM against M. tuberculosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Enzyme | IC50 Values (µM) | Comparison |
|---|---|---|
| Acetylcholinesterase | 27.04 - 106.75 | Superior to rivastigmine (56.10 µM) |
| Butyrylcholinesterase | 58.01 - 277.48 | Moderate inhibition observed |
These results indicate that some derivatives may serve as effective non-covalent inhibitors of these enzymes, which are crucial in neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound appears to interact with the active sites of AChE and BuChE, potentially through hydrophobic interactions and hydrogen bonding.
- Structural Modifications : The presence of the trifluoromethyl group enhances lipophilicity, which may improve binding affinity to target enzymes .
- Cellular Effects : Preliminary studies suggest that the compound does not exhibit cytostatic properties in eukaryotic cell lines, indicating a selective mechanism that may spare normal cellular functions .
Case Studies and Research Findings
Recent research has highlighted several derivatives of similar hydrazine compounds that demonstrate promising biological activities:
- A study on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives showed moderate inhibition of AChE with IC50 values comparable to known drugs .
- Another investigation into hydrazone derivatives revealed dual inhibitory effects against AChE and BuChE, with some compounds exhibiting significantly lower IC50 values than established inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Key Substituents and Backbone Variations
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., compounds 2o–2q in ):
- Replace the propenylidene group with alkyl chains (C₁₅–C₁₈).
- Retain the trifluoromethylphenyl and hydrazinecarboxamide motifs.
- Impact : Reduced planarity compared to the propenylidene system, affecting π-π stacking interactions .
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide ():
- Substitutes the chlorophenyl group with a nitro-substituted triazole.
- Impact : Enhanced electron-withdrawing effects may increase reactivity toward nucleophiles .
N1-(2,4-Dimethylphenyl)-2-[4-chloro-1-(4-fluorophenyl)butylidene]hydrazine-1-carbothioamide (): Features a fluorophenyl group and a longer butylidene chain.
Tautomerism and Stability
- Hydrazinecarbothioamides often exhibit thione-thiol tautomerism. For example, compounds in exist predominantly in the thione form (C=S stretching at 1247–1255 cm⁻¹ in IR) due to the absence of S-H bands .
- In contrast, analogues with electron-donating groups (e.g., methoxy) stabilize the thione tautomer, while electron-withdrawing substituents (e.g., nitro) may favor thiol forms .
Key Reaction Differences
- Halogen Influence : The presence of chlorine in the propenylidene moiety (title compound) may slow nucleophilic substitution compared to fluorine-containing analogues (e.g., ) .
- Trifluoromethyl Stability : CF₃ groups resist hydrolysis, enhancing metabolic stability compared to nitro- or methoxy-substituted derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
